Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic ketone under controlled conditions . The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for Benzyl 2-oxo-7-azaspiro[3The production process involves standard organic synthesis techniques and is carried out under controlled laboratory conditions .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride.
Major Products
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted spirocyclic compounds .
Scientific Research Applications
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
- 7-Boc-2-oxa-7-azaspiro[3.5]nonane
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
Uniqueness
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of both benzyl and carboxylate functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-14-10-16(11-14)6-8-17(9-7-16)15(19)20-12-13-4-2-1-3-5-13/h1-5H,6-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSFFDLCJFAYIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721669 |
Source
|
Record name | Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147610-98-8 |
Source
|
Record name | Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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